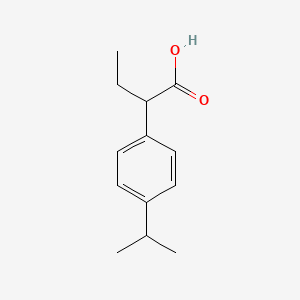![molecular formula C10H14F3NO2 B13535993 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid CAS No. 2839139-49-8](/img/structure/B13535993.png)
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[331]non-6-ene,trifluoroaceticacid is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid and involves the use of inexpensive starting materials such as β-pinene and nitriles .
Another method involves a one-pot tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This method provides good yields and is practical for synthesizing 3-azabicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid has several scientific research applications:
作用機序
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to bioactive effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural similarity to natural alkaloids suggests that it may interact with similar targets .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid include other bicyclic nitrogen-containing molecules such as:
- 3-Azabicyclo[3.3.1]non-3-enes
- 3-Azabicyclo[3.3.1]nonane derivatives
- Indole-fused azabicyclo[3.3.1]nonane
Uniqueness
The uniqueness of this compound lies in its trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these unique properties are advantageous.
特性
CAS番号 |
2839139-49-8 |
|---|---|
分子式 |
C10H14F3NO2 |
分子量 |
237.22 g/mol |
IUPAC名 |
3-azabicyclo[3.3.1]non-6-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-2-7-4-8(3-1)6-9-5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6H2;(H,6,7) |
InChIキー |
GKDMUCFSBJNIJI-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





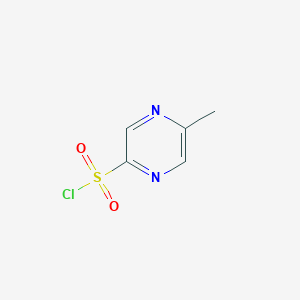

![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
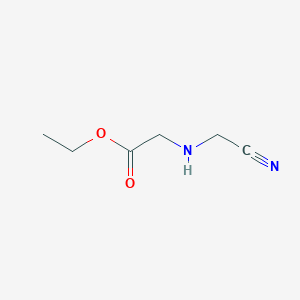
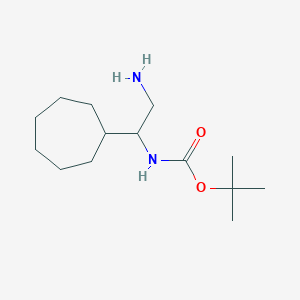

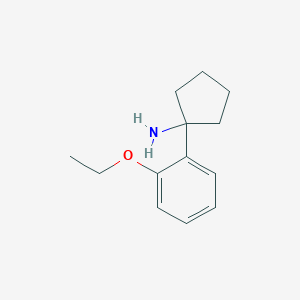
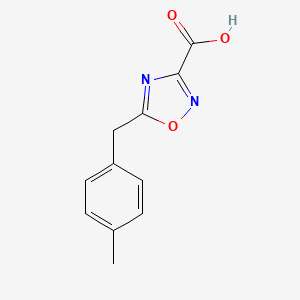
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
